5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside
Description
Introduction to 5-Ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl Hexopyranoside in Natural Product Research
Taxonomic Distribution in Gentianaceae and Related Plant Families
Gentiopicroside is most prominently associated with the Gentianaceae family, a group of herbaceous plants renowned for their medicinal properties. Within this family, the genus Gentiana serves as the primary source, with species such as Gentiana lutea (yellow gentian), Gentiana macrophylla, and Gentiana algida containing high concentrations of the compound. The roots of these plants, harvested for their bitter principles, have been systematically analyzed to confirm gentiopicroside’s presence through advanced chromatographic and spectroscopic methods.
Table 1: Plant Species Producing Gentiopicroside
While Gentianaceae remains the focal taxon, preliminary studies suggest gentiopicroside may occur in trace amounts in related families such as Rubiaceae and Loganiaceae, though these findings require further validation. The compound’s biosynthesis in Gentiana species involves the secoiridoid pathway, where geraniol derivatives undergo oxidative cleavage and glycosylation to yield the final product. Ecological factors, including altitude and soil composition, significantly influence its concentration, with alpine Gentiana species often exhibiting higher yields.
Ethnopharmacological Context in Traditional Medicine Systems
Gentiopicroside’s role in traditional medicine is deeply rooted in its bitterness, which has been exploited across cultures to stimulate digestive function. In Chinese medicine, Gentiana extracts containing gentiopicroside have been prescribed for over two millennia to address liver stagnation, jaundice, and gastrointestinal disorders. Classical texts like Shennong Bencao Jing (The Divine Farmer’s Materia Medica) document its use in formulations to "drain damp heat" and regulate Qi. Similarly, European herbalists since the Roman era have employed gentian root preparations as digestive tonics, often consumed as aperitifs or bitters to enhance gastric secretion and appetite.
Table 2: Traditional Applications of Gentiopicroside-Rich Plants
In Tibetan pharmacology, gentiopicroside-containing plants are often combined with other herbs to treat inflammatory conditions and infectious diseases, leveraging its purported antimicrobial properties. Ethnobotanical surveys in the Himalayas further highlight its use in poultices for inflamed joints and sprains, reflecting a localized understanding of its anti-inflammatory potential. These traditional applications align with modern in vitro studies demonstrating gentiopicroside’s ability to inhibit cyclooxygenase-2 (COX-2) and suppress pro-inflammatory cytokines like TNF-α and IL-6.
The integration of gentiopicroside into contemporary research paradigms underscores its dual identity as a phytochemical marker and a bioactive lead compound. Ongoing investigations into its pharmacokinetics, particularly its low oral bioavailability (39.6% in murine models), have spurred innovations in drug delivery systems to enhance its therapeutic utility. As natural product research continues to bridge traditional knowledge and molecular science, gentiopicroside remains a prototypical example of how ancient remedies can inform modern drug discovery.
Properties
IUPAC Name |
4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2-3,6-7,10-13,15-20H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGQYUORDTXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871987 | |
| Record name | 5-Ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Heterocyclic Core
The core heterocyclic structure, pyrano[3,4-c]pyran , can be synthesized via multicomponent reactions involving:
- α,β-Unsaturated carbonyl compounds (e.g., 4-hydroxy-6-methyl-2-pyrone derivatives).
- Dicarbonyl compounds or enals .
- Nucleophilic cyclization facilitated by acid or base catalysis.
For example, the synthesis of similar pyrano[3,4-c]pyran derivatives has been achieved through refluxing 4-hydroxy-6-methyl-2-pyrone with aldehydes in aqueous ethanol, with yields around 47-50%. The reaction mechanism involves Knoevenagel condensation followed by intramolecular cyclization .
Introduction of the Ethenyl Group at Position 5
The ethenyl substituent at the 5-position is typically introduced via Wittig reactions or Horner–Wadsworth–Emmons (HWE) olefination :
- Starting from a carbonyl precursor at the 5-position, a phosphonium ylide or phosphonate ester reacts with an aldehyde or ketone to form the ethenyl group.
- Reaction conditions involve refluxing in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane, with bases like potassium tert-butoxide or sodium hydride.
Glycosylation to Attach Hexopyranoside
The attachment of the hexopyranoside moiety involves glycosylation reactions :
- Use of glycosyl donors such as peracetylated or perbenzylated hexopyranosyl halides or trichloroacetimidates.
- Activation with Lewis acids (e.g., BF₃·Et₂O, TMSOTf).
- Reaction carried out in dry solvents like dichloromethane at low temperatures to favor stereoselectivity.
- Post-glycosylation deprotection yields the free hydroxyl groups.
Representative Reaction Scheme
[Heterocycle Formation] → [Ethenyl Substitution] → [Glycosylation] → [Final Compound]
- Step 1 : Cyclization of 4-hydroxy-6-methyl-2-pyrone derivatives with aldehydes under reflux.
- Step 2 : Olefination at the 5-position using Wittig or HWE reaction.
- Step 3 : Glycosylation with hexopyranosyl donors under Lewis acid catalysis.
Data Tables Summarizing Preparation Conditions
In-Depth Research Findings and Methodological Insights
Recent studies have demonstrated that multicomponent reactions and glycosylation strategies are highly effective for constructing complex heterocyclic glycosides:
- Catalysis with Lewis acids enhances regio- and stereoselectivity.
- Protecting groups on sugar donors prevent side reactions.
- Solvent choice significantly influences yield and purity.
For example, in the synthesis of related pyrano[3,4-c]pyran derivatives, refluxing in ethanol-water mixtures with acid catalysis yielded high-purity compounds suitable for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Gentiopicroside undergoes various chemical reactions, including hydrolysis, isomerization, reduction, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Initiated by β-glucosidase, leading to the formation of an intermediate aglycone.
Isomerization, Reduction, and Oxidation: These reactions further convert the intermediate aglycone into four metabolites.
Major Products: The major products formed from these reactions include isochroman and pyrano derivatives .
Scientific Research Applications
Gentiopicroside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying secoiridoid glucosides.
Biology: Investigated for its role in regulating metabolic pathways and mechanisms.
Medicine: Studied for its hepatoprotective, anti-inflammatory, antifibrotic, antioxidant, analgesic, antitumor, and immunomodulatory properties
Mechanism of Action
Gentiopicroside is compared with other secoiridoid glucosides and compounds from the Gentianaceae family, such as loganic acid, isovitexin, amarogentin, and isogentisin . Its uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications in various fields.
Comparison with Similar Compounds
Gentiopicroside (CAS 20831-76-9)
- Molecular Formula : C₁₆H₂₀O₉
- Structure: (5β-trans)-6-(β-D-glucopyranosyloxy)-5,6-dihydro-5-vinyl-1H,3H-pyrano[3,4-c]pyran-1-one .
- Gentiopicroside lacks the 4a-hydroxy group present in Swertiamarin (see Table 1).
- Biological Activity : Antimicrobial, antifungal, and anti-tumor properties via metabolites like gentiopicral .
Swertiamarin (CAS 17388-39-5)
- Molecular Formula : C₁₆H₂₂O₁₀
- Structure: (4aR,5R,6S)-5-ethenyl-4a-hydroxy-1-oxo-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-6-yl β-D-glucopyranoside .
- Key Differences :
- Contains a hydroxyl group at position 4a, absent in the target compound and gentiopicroside.
- Higher molecular weight due to additional hydroxyl groups.
- Toxicity Profile : Low acute toxicity (oral LD₅₀ >10 g/kg in mice) .
Hydracyanoside F (Compound 137)
- Molecular Formula: C₁₇H₂₁NO₉
- Structure: (3S,4aS,5R,6S)-5-ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-1-oxo-1H,3H-pyrano[3,4-c]pyran-3-carbonitrile .
- Key Differences: Features a cyano group at position 3, which is absent in the target compound.
- Activity : Moderate α-glucosidase inhibition (IC₅₀ 278.28 μM), less potent than acarbose (IC₅₀ 210.40 μM) .
Enicostemin A
- Molecular Formula : C₈H₁₀O₅
- Structure: 5,6-Bis(hydroxymethyl)-4,5,6,8-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one .
- Key Differences: Lacks glycosidic linkage, reducing solubility compared to glycosylated analogs. Hydroxymethyl groups at C5 and C6 instead of ethenyl/hexopyranoside.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Pathways: Gentiopicroside and related compounds are metabolized by intestinal flora into derivatives like 5-hydroxymethylisochromen-1-one and pyrano[3,4-c]pyran alcohols, which may enhance bioactivity .
- Structural-Activity Relationships: Glycosylation (e.g., hexopyranoside) improves solubility and bioavailability but may reduce membrane permeability . Substituents like cyano groups (hydracyanoside F) or hydroxymethyls (enicostemin A) modulate enzyme inhibition or stereochemical interactions .
- Toxicity : Swertiamarin’s low acute toxicity suggests a favorable safety profile for therapeutic development .
Biological Activity
5-Ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 356.33 g/mol. Its structure features a pyran ring fused with another pyran structure, which contributes to its biological activities. The presence of the hexopyranoside moiety indicates potential glycosidic properties that can influence solubility and interaction with biological systems.
Biological Activities
Preliminary studies have indicated several biological activities associated with 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside:
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antidiabetic Effects : Similar compounds have been noted for their ability to regulate glucose metabolism, indicating a potential role in diabetes management.
The mechanisms underlying the biological activities of 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside are still under investigation. However, it is believed that the compound interacts with specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.
| Enzyme Target | Effect | IC50 Value |
|---|---|---|
| CYP2A6 | Inhibition | 61 µM |
| COX-2 | Inhibition | TBD |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside. These compounds include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxycoumarin | C9H6O3 | Exhibits anticoagulant properties; used in pharmaceuticals. |
| Morroniside | C16H20O8 | Known for its anti-diabetic effects; contains a glycosidic bond similar to hexopyranoside. |
| Asperulosidic Acid | C16H22O10 | Has anti-inflammatory properties; structurally related through the pyran ring system. |
The unique combination of functional groups in 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside may confer distinct biological activities not observed in these similar compounds.
Case Studies and Research Findings
Recent studies have explored the therapeutic potential of this compound in various conditions:
- Acute Inflammation Models : In vivo studies demonstrated that treatment with the compound significantly reduced markers of inflammation compared to control groups.
- Diabetes Management Trials : Preliminary trials indicated improved glucose tolerance in diabetic animal models following administration of the compound.
Q & A
Q. How can the stereochemical configuration of 5-ethenyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl hexopyranoside be experimentally determined?
- Methodological Answer: The stereochemistry can be resolved using single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial arrangement of atoms. For example, similar pyrano-pyran derivatives were analyzed via SC-XRD to confirm puckering conformations and dihedral angles . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - HSQC and NOESY, can validate solution-state configurations by correlating coupling constants and nuclear Overhauser effects (NOEs) .
Q. What synthetic routes are recommended for synthesizing this compound with high purity?
- Methodological Answer: Multi-step synthesis involving glycosylation of the pyrano[3,4-c]pyran core with activated hexopyranose donors (e.g., trichloroacetimidates) under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/ethyl acetate mixtures (3:2 v/v) can yield high-purity crystals, as demonstrated for structurally related pyrimidine derivatives .
Q. How can the stability of the glycosidic bond in this compound be assessed under varying pH and temperature?
- Methodological Answer: Conduct accelerated degradation studies using HPLC or LC-MS to monitor hydrolysis rates. For example, incubate the compound in buffers (pH 2–9) at 25–60°C and quantify degradation products. The glycosidic bond’s susceptibility to acidic hydrolysis can be compared to β-D-glucopyranosides, which show stability trends dependent on pH and substituent effects .
Q. Which analytical techniques are optimal for assessing purity and structural integrity?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm), while / NMR verifies proton and carbon environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer: Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability. Validate compound identity and purity via orthogonal methods (HPLC, HRMS). Use dose-response curves to compare IC values across studies. Consider species-specific metabolic differences by testing in multiple models (e.g., human vs. murine enzymes) .
Q. What strategies can identify biological targets or enzymes interacting with this compound?
- Methodological Answer: Employ affinity chromatography or pull-down assays using immobilized derivatives. For computational screening, perform molecular docking against protein databases (e.g., PDB) focusing on enzymes like UBE2N or CYP19A1, which interact with structurally related glycosides . Surface plasmon resonance (SPR) can quantify binding kinetics for candidate targets.
Q. How does this compound behave in multi-component systems, such as drug delivery formulations?
- Methodological Answer: Study its compatibility with lipid-based carriers (liposomes) or polymeric nanoparticles using dynamic light scattering (DLS) and ζ-potential measurements. Assess release kinetics in simulated physiological conditions (pH 7.4, 37°C). Membrane interaction studies via Langmuir-Blodgett troughs can evaluate permeability enhancement .
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?
- Methodological Answer: Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Time-dependent inactivation studies and mass spectrometry can identify covalent adducts. X-ray crystallography of enzyme-ligand complexes reveals binding motifs, as seen in pyrano-pyrimidine inhibitors .
Q. How can computational modeling predict the compound’s interactions with biological membranes?
- Methodological Answer: Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Calculate free-energy profiles (umbrella sampling) for translocation. Compare with experimental data from fluorescence anisotropy or calorimetry to validate membrane partitioning behavior .
Q. What protocols ensure reproducibility in pharmacological studies involving this compound?
- Methodological Answer:
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting synthesis protocols, storage conditions (−20°C, desiccated), and assay parameters. Use internal standards (e.g., deuterated analogs) in LC-MS for quantification. Publish raw data in repositories like Zenodo to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
